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Compound of Interest

Compound Name:
2-Fluoro-4-methylphenylboronic

acid

Cat. No.: B019590 Get Quote

Disclaimer: Publicly available experimental spectral data for 2-Fluoro-4-methylphenylboronic
acid (CAS: 170981-26-7) is limited. The data presented in this guide is a predictive analysis

based on the spectral properties of structurally analogous compounds, including 2-

fluorophenylboronic acid, 4-methylphenylboronic acid, and other substituted phenylboronic

acids. This document is intended to serve as a reference for researchers in the synthesis and

characterization of this compound.

Introduction
2-Fluoro-4-methylphenylboronic acid is a valuable building block in organic synthesis,

particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of

pharmaceuticals and advanced materials. The presence of both a fluorine atom and a methyl

group on the phenyl ring influences the electronic properties and reactivity of the molecule.

Accurate characterization of this compound is essential for its effective use. This guide

provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Predicted Spectral Data
The following tables summarize the predicted spectral characteristics of 2-Fluoro-4-
methylphenylboronic acid. These predictions are derived from the analysis of related

compounds and an understanding of the substituent effects on the phenyl ring.
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Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆

Proton
Assignment

Predicted
Chemical Shift
(δ) (ppm)

Multiplicity

Predicted
Coupling
Constants (J)
(Hz)

Notes

B(OH)₂ ~8.0 - 8.5 Broad Singlet -

Chemical shift

can be variable

and dependent

on concentration

and water

content.

H-6 ~7.5 - 7.7 Doublet ³J(H,H) ≈ 7-8

Deshielded due

to proximity to

the boronic acid

group.

H-5 ~6.9 - 7.1
Doublet of

Doublets

³J(H,H) ≈ 7-8,

⁴J(H,F) ≈ 8-10

Coupled to both

H-6 and the

fluorine atom.

H-3 ~6.8 - 7.0 Doublet ³J(H,F) ≈ 10-12

Coupled to the

adjacent fluorine

atom.

CH₃ ~2.3 Singlet -

Typical chemical

shift for a methyl

group on an

aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
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Carbon
Assignment

Predicted Chemical
Shift (δ) (ppm)

Predicted C-F
Coupling (¹J, ²J, ³J)
(Hz)

Notes

C-1 (C-B) ~125 - 130 Not typically observed

The carbon atom

attached to boron

often shows a broad

or unobserved signal.

C-2 (C-F) ~160 - 165 ¹J(C,F) ≈ 240-250

Large one-bond

coupling constant is

characteristic of a C-F

bond.

C-3 ~115 - 120 ²J(C,F) ≈ 20-25
Two-bond coupling to

fluorine.

C-4 (C-CH₃) ~140 - 145 ³J(C,F) ≈ 2-4
Three-bond coupling

to fluorine.

C-5 ~130 - 135 ⁴J(C,F) ≈ 1-3
Four-bond coupling to

fluorine.

C-6 ~135 - 140 ³J(C,F) ≈ 5-8
Three-bond coupling

to fluorine.

CH₃ ~20 - 22 -

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

~3300 - 3500 O-H Stretch (B(OH)₂) Strong, Broad

Characteristic of the

boronic acid hydroxyl

groups, often involved

in hydrogen bonding.

~3000 - 3100
C-H Stretch

(Aromatic)
Medium

~2900 - 3000 C-H Stretch (Methyl) Medium

~1610
C=C Stretch

(Aromatic)
Medium-Strong

~1350 - 1400 B-O Stretch Strong

A key characteristic

peak for boronic

acids.

~1250 C-F Stretch Strong

~1100 - 1200 B-C Stretch Medium

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z Value Ion Type Notes

154.05 [M]⁺ or [M+H]⁺

The molecular ion peak,

corresponding to the molecular

weight of 153.95 g/mol . High-

resolution mass spectrometry

(HRMS) would confirm the

elemental composition

C₇H₈BFO₂.

136 [M-H₂O]⁺ Loss of a water molecule.

110 [M-B(OH)₂]⁺ Loss of the boronic acid group.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-15 mg of 2-Fluoro-4-methylphenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

in an NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for protons.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the raw data using Fourier transformation, followed by phase and baseline

correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and

a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

Process the data similarly to the ¹H NMR spectrum.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Analyze chemical shifts, splitting patterns, and coupling constants (especially C-F couplings

in the ¹³C spectrum) to assign signals to the respective nuclei.

Infrared (IR) Spectroscopy
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Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR)

technique is most convenient. Place a small amount of the solid sample directly on the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks should be

labeled. Compare the positions and shapes of the absorption bands with the predicted

values to identify characteristic functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-

Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source like

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Acquire a full scan mass spectrum in positive or negative ion mode to determine the

molecular ion peak.

For structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion to

induce fragmentation and obtain a characteristic fragmentation pattern.

Data Analysis: Determine the exact mass of the molecular ion and compare it to the

calculated mass for the molecular formula C₇H₈BFO₂. Analyze the fragmentation pattern to
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further confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis and

characterization of 2-Fluoro-4-methylphenylboronic acid.
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Caption: Workflow for spectral analysis of 2-Fluoro-4-methylphenylboronic acid.

To cite this document: BenchChem. [Spectral Analysis of 2-Fluoro-4-methylphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-
methylphenylboronic-acid-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b019590?utm_src=pdf-body
https://www.benchchem.com/product/b019590?utm_src=pdf-body-img
https://www.benchchem.com/product/b019590?utm_src=pdf-body
https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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